6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid 6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13397102
InChI: InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)
SMILES: C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O
Molecular Formula: C8H4BrFN2O2
Molecular Weight: 259.03 g/mol

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13397102

Molecular Formula: C8H4BrFN2O2

Molecular Weight: 259.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid -

Specification

Molecular Formula C8H4BrFN2O2
Molecular Weight 259.03 g/mol
IUPAC Name 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H4BrFN2O2/c9-4-1-2-5-11-6(8(13)14)7(10)12(5)3-4/h1-3H,(H,13,14)
Standard InChI Key MGXIGYUASCWVSB-UHFFFAOYSA-N
SMILES C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O
Canonical SMILES C1=CC2=NC(=C(N2C=C1Br)F)C(=O)O

Introduction

Chemical Identity and Structural Features

The molecular formula of 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid is C₈H₄BrFN₂O₂, with a molecular weight of 275.03 g/mol. Its IUPAC name derives from the imidazo[1,2-a]pyridine scaffold, which is substituted at three positions:

  • Bromine at position 6 (aromatic ring),

  • Fluorine at position 3 (imidazole ring),

  • Carboxylic acid at position 2 (imidazole ring).

The presence of electronegative halogens (Br, F) and a polar carboxylic acid group confers unique reactivity and solubility characteristics. The compound’s structural similarity to pharmacologically active imidazo[1,2-a]pyridine derivatives, such as zolpidem and alpidem, suggests potential central nervous system (CNS) activity or kinase modulation .

Synthesis Methods

Key Synthetic Strategies

The synthesis of 6-bromo-3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid likely involves multi-step halogenation and functionalization processes. While no direct protocols exist in the literature, analogous methods for related compounds provide a framework:

Step 1: Core Scaffold Formation

The imidazo[1,2-a]pyridine core is typically synthesized via cyclization reactions. For example, 2-aminopyridine derivatives may react with α-haloketones or α,β-unsaturated carbonyl compounds under basic conditions .

Step 2: Halogenation

Bromine and fluorine are introduced via electrophilic substitution or metal-catalyzed cross-coupling. Selective bromination at position 6 could employ N-bromosuccinimide (NBS), while fluorination might use DAST (diethylaminosulfur trifluoride) or electrophilic fluorine sources .

Industrial Scalability

Continuous flow reactors and automated systems are preferred for large-scale production to enhance yield and purity. Solvent-free conditions or green catalysts (e.g., In(OTf)₃) may improve sustainability .

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₄BrFN₂O₂
Molecular Weight275.03 g/mol
SolubilityModerate in polar solvents (DMSO, methanol)
Melting PointEstimated 180–220°C (decomposes)
logP (Partition Coefficient)~1.5 (predicted)
pKaCarboxylic acid: ~3.0; Imidazole: ~6.5

The carboxylic acid group enhances water solubility compared to non-polar analogs, facilitating formulation for biological testing.

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

While direct data on this compound is scarce, its structural analogs exhibit:

  • Kinase Inhibition: Imidazo[1,2-a]pyridines often target ATP-binding pockets in kinases (e.g., JAK2, EGFR), disrupting cancer cell signaling .

  • Antimicrobial Activity: Fluorine and bromine substituents enhance membrane penetration and target binding in Gram-positive bacteria .

  • CNS Modulation: The scaffold’s similarity to zolpidem suggests potential GABA_A receptor interaction, though the carboxylic acid may limit blood-brain barrier permeability.

Comparative Analysis with Analogous Compounds

CompoundKey FeaturesBiological Activity
6-Bromo-3-fluoroimidazo[1,2-a]pyridineLacks carboxylic acid; higher lipophilicityAnticancer (IC₅₀: 2–5 μM)
8-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acidDifferent halogen positionAntibacterial (MIC: 4 μg/mL)
6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acidChlorine instead of bromineKinase inhibition (IC₅₀: 0.8 μM)

Challenges and Future Directions

  • Synthetic Optimization: Current methods require refinement to achieve >90% purity.

  • Toxicity Profiling: In vitro cytotoxicity assays are needed to evaluate safety margins.

  • Target Identification: Proteomics studies could elucidate binding partners and mechanisms.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator